3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine
CAS No.: 2549016-80-8
Cat. No.: VC11815751
Molecular Formula: C17H19N7
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-80-8 |
|---|---|
| Molecular Formula | C17H19N7 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 3-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2 |
| Standard InChI Key | RWENSDSMYKHWOX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Overview of the Compound
The compound 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic organic molecule featuring a pyridazine core substituted with pyrazole and piperazine moieties. This structure combines multiple nitrogen-containing rings, making it a promising scaffold for applications in medicinal chemistry due to its potential biological activity.
Structural Features
The compound consists of:
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A pyridazine ring (six-membered heterocycle with two adjacent nitrogen atoms).
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A pyrazole group attached at the C3 position of the pyridazine ring.
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A piperazine ring substituted at the C6 position, further functionalized with a pyridinylmethyl group.
This arrangement provides a highly conjugated system with multiple donor and acceptor sites for hydrogen bonding, which is critical for interactions with biological targets.
Synthetic Pathways
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. Based on related literature:
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Pyrazole Formation: Pyrazoles are often synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Pyridazine Functionalization: Pyridazines can be functionalized at specific positions using nucleophilic substitution reactions or cross-coupling techniques like Suzuki or Buchwald-Hartwig coupling.
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Piperazine Substitution: Piperazine derivatives are introduced via alkylation or reductive amination reactions, allowing the attachment of pyridinylmethyl groups.
These steps are typically optimized to ensure high yields and purity while minimizing side reactions.
Biological Relevance
Compounds containing pyrazole, pyridazine, and piperazine motifs are widely studied for their pharmacological properties. The specific structure of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine suggests potential applications in:
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Kinase Inhibition: Pyrazole derivatives are known scaffolds for tyrosine kinase inhibitors, which are crucial in cancer therapy .
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Antimicrobial Activity: Piperazine-substituted heterocycles have demonstrated significant antimicrobial properties against bacterial and fungal strains .
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Neurological Applications: Piperazine derivatives often exhibit activity on central nervous system receptors, making them candidates for psychiatric or neurological treatments.
Potential Applications
The compound’s structure suggests diverse applications:
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Drug Development: Its heterocyclic framework can be used as a lead compound for designing drugs targeting enzymes or receptors.
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Material Science: The conjugated system may exhibit interesting photophysical properties suitable for optoelectronic applications .
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Biological Probes: Its ability to interact with biomolecules makes it a candidate for use in diagnostic tools.
Research Findings
While no direct studies on this exact compound were found in the provided results, related research highlights:
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Pyrazole derivatives have been extensively studied for kinase inhibition and anti-inflammatory properties .
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Piperazine-functionalized pyridazines show promise as antimicrobial agents .
Further experimental studies would be required to evaluate the specific activity of this compound.
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